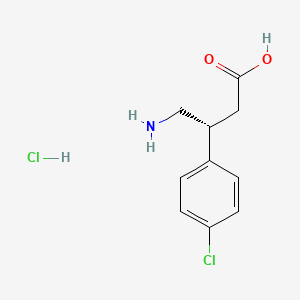

Arbaclofen hydrochloride

概要

準備方法

合成ルートと反応条件

STX 209 塩酸塩の合成には、® - バクロフェンの調製が含まれ、これは次の手順で達成されます。

出発物質: 合成は市販の4-クロロフェニル酢酸から始まります。

還元: カルボン酸基は、水素化リチウムアルミニウムなどの還元剤を使用してアルコールに還元されます。

アミノ化: アルコールは次に、アンモニアまたはアミン源との反応によってアミンに変換されます。

分割: バクロフェンのラセミ体は、キラル分離技術を使用してエナンチオマーに分割され、® - バクロフェンが得られます。

工業的生産方法

STX 209 塩酸塩の工業的生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスには、高収率と純度を確保するために反応条件を最適化することが含まれます。 連続フロー化学や自動合成などの技術は、効率とスケーラビリティを高めるために採用される場合があります .

化学反応解析

反応の種類

STX 209 塩酸塩は、次のようないくつかの種類の化学反応を起こします。

酸化: 化合物は酸化されて、対応するケトンまたはアルデヒドを生成することができます。

還元: 還元反応は、化合物をアルコールまたはアミン形に戻すことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物

酸化: ケトンまたはアルデヒドの生成。

還元: アルコールまたはアミンの生成。

科学研究への応用

STX 209 塩酸塩は、幅広い科学研究の用途があります。

化学: GABA B受容体アゴニストとその相互作用を研究するためのモデル化合物として使用されます。

生物学: 神経伝達物質系とニューロンシグナルへの影響について調査されています。

医学: 自閉症スペクトラム障害、脆弱X症候群、およびその他の神経疾患の潜在的な治療法として研究されています。

化学反応の分析

Types of Reactions

STX 209 hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound back to its alcohol or amine forms.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of various functional groups depending on the nucleophile used.

科学的研究の応用

Applications in Autism Spectrum Disorder (ASD)

Clinical Trials and Findings

- Mixed Results in Social Skills : Two recent clinical trials involving 204 autistic children and teenagers reported that while arbaclofen did not significantly improve social skills compared to placebo, it did show notable enhancements in atypical behaviors and motor skills . The trials utilized the Vineland Adaptive Behavior Scales (VABS) to assess communication abilities, revealing some improvements that lacked statistical significance.

- Subgroup Efficacy : A 2016 reanalysis suggested that arbaclofen may benefit a specific subgroup of verbally fluent individuals with ASD who have an IQ above 70 . This indicates potential for personalized treatment approaches based on individual characteristics.

- Safety Profile : Overall, arbaclofen was well-tolerated among participants, with mild adverse effects reported. Serious side effects were rare but included instances of loss of consciousness at high doses .

Applications in Fragile X Syndrome (FXS)

Arbaclofen has also been studied for its effects on FXS, a genetic condition often associated with ASD.

- Improvement in Social Avoidance : A phase 2 randomized trial indicated that arbaclofen improved social avoidance symptoms in children with FXS . However, primary outcome measures showed no significant difference from placebo overall.

- Exploratory Analyses : Secondary analyses revealed improvements in specific behavioral domains among participants with consistent raters throughout the study . This suggests that further exploration into targeted groups could yield more definitive results.

Applications in Multiple Sclerosis-Related Spasticity

Arbaclofen's efficacy extends to treating spasticity associated with multiple sclerosis (MS).

- Efficacy in Clinical Trials : A multicenter double-blind study demonstrated that arbaclofen extended-release at a dose of 40 mg/day significantly reduced spasticity compared to placebo over a 12-week period . The primary endpoints included changes in the Modified Ashworth Scale and Clinical Global Impression of Change scores.

- Comparison with Baclofen : In this study, arbaclofen showed fewer treatment-emergent adverse events compared to traditional baclofen, indicating a potentially safer profile for patients .

Summary Table of Clinical Applications

| Condition | Study Type | Key Findings | Safety Profile |

|---|---|---|---|

| Autism Spectrum Disorder | Phase II Trials | Mixed results; improvements in atypical behaviors; subgroup efficacy noted | Generally well-tolerated; mild side effects |

| Fragile X Syndrome | Phase II Randomized Trial | Improved social avoidance; no overall significance | Mild adverse events noted |

| Multiple Sclerosis | Multicenter Double-Blind Study | Significant reduction in spasticity | Fewer adverse events than baclofen |

作用機序

STX 209 塩酸塩は、GABA B受容体を選択的に活性化することによってその効果を発揮します。これらの受容体は、中枢神経系における抑制性神経伝達の関与しています。活性化されると、GABA B受容体は神経伝達物質の放出を調節し、ニューロンの興奮性の低下と筋肉の弛緩につながります。 この化合物の作用機序には、GABA B受容体に結合して、カリウムコンダクタンスを高め、カルシウムチャネルを阻害するコンフォメーション変化を引き起こすことが含まれます .

類似化合物との比較

類似化合物

バクロフェン: ® - バクロフェンと(S) - バクロフェンのラセミ混合物で、筋肉弛緩剤として使用されます。

ガバペンチン: 神経障害性疼痛やてんかんの治療に使用されるGABAアナログ。

プレガバリン: ガバペンチンと同様の用途を持つ別のGABAアナログ.

独自性

STX 209 塩酸塩は、GABA B受容体の選択的活性化と、自閉症スペクトラム障害や脆弱X症候群の治療における潜在的な治療的用途により、独自性があります。 他のGABAアナログとは異なり、STX 209 塩酸塩はGABA B受容体を特異的に標的とするため、これらの受容体を研究し、標的療法を開発するための貴重なツールとなります .

生物活性

Arbaclofen hydrochloride, also known as R-baclofen or STX209, is a selective agonist of the gamma-aminobutyric acid type B (GABA-B) receptor. It is an isomer of baclofen and has been investigated for its potential therapeutic effects in various neurological and psychiatric conditions, particularly autism spectrum disorder (ASD), fragile X syndrome (FXS), and spasticity related to multiple sclerosis (MS). This article delves into the biological activity of arbaclofen, summarizing its mechanisms, clinical trial findings, and pharmacological properties.

Arbaclofen functions as an agonist at the GABA-B receptor, which plays a crucial role in mediating inhibitory neurotransmission in the central nervous system. By activating these receptors, arbaclofen enhances synaptic inhibition and modulates neurotransmitter release, which can lead to various physiological effects including muscle relaxation and reductions in spasticity. The compound is believed to act upstream of the metabotropic glutamate receptor 5 (mGluR5), further contributing to its inhibitory effects on excitatory neurotransmission .

Pharmacokinetics

- Absorption : Unlike baclofen, arbaclofen can be absorbed throughout the gastrointestinal tract, including the lower small intestine and colon, allowing for sustained release formulations .

- Elimination : Over 80% of arbaclofen is eliminated unchanged via renal pathways .

- Half-life : Studies indicate a half-life ranging from 1.6 to 3.4 hours across different animal models .

Autism Spectrum Disorder (ASD)

Arbaclofen has been evaluated for its efficacy in treating social deficits associated with ASD. In a Phase II trial involving 32 children and adolescents, participants exhibited broad beneficial effects on autistic symptoms without significant safety concerns. However, subsequent larger trials did not show significant improvements on primary outcome measures but suggested some benefits in secondary outcomes like Clinical Global Impression scores .

Fragile X Syndrome (FXS)

Two Phase III clinical trials assessed arbaclofen's effectiveness in treating social avoidance behaviors in FXS. The trials involved flexible and fixed dosing strategies but ultimately did not meet their primary endpoints. Despite this, some improvements were noted in secondary measures, indicating potential benefits that warrant further investigation .

Spasticity in Multiple Sclerosis

Arbaclofen has shown promise in reducing spasticity associated with MS. A multicenter double-blind placebo-controlled study found that a daily dose of 40 mg significantly reduced spasticity compared to placebo over a 12-week period. The treatment was well tolerated with fewer adverse events compared to traditional baclofen .

Efficacy in Animal Models

Preclinical studies have demonstrated that arbaclofen reverses social deficits and reduces repetitive behaviors in mouse models of FXS and ASD. For instance, treatment with R-baclofen improved social approach behaviors and reduced stereotypical actions at non-sedating doses . These findings support the hypothesis that GABA-B receptor modulation may ameliorate symptoms associated with these disorders.

Summary of Clinical Trials

| Study | Condition | Design | Primary Outcome | Result |

|---|---|---|---|---|

| 209FX301 | FXS | Phase III | Social Avoidance Score | Did not meet primary endpoint |

| 209FX302 | FXS | Phase III | Social Avoidance Score | Did not meet primary endpoint |

| NCT01743651 | MS Spasticity | Phase III | Modified Ashworth Scale | Significant reduction vs placebo |

特性

IUPAC Name |

(3R)-4-amino-3-(4-chlorophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2.ClH/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMNUVYYLMCMHLU-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CC(=O)O)CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40213112 | |

| Record name | Arbaclofen hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40213112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63701-55-3 | |

| Record name | Benzenepropanoic acid, β-(aminomethyl)-4-chloro-, hydrochloride (1:1), (βR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63701-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arbaclofen hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063701553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arbaclofen hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40213112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARBACLOFEN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8703929ITD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。